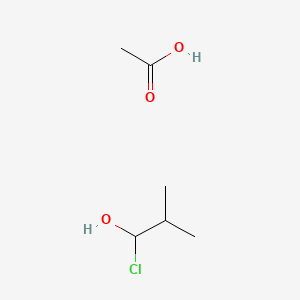
1-Propanol, 1-chloro-2-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-クロロ-2-メチルプロパン-1-オール酢酸エステルは、分子式C6H11ClO2を持つ有機化合物です。これは、ヒドロキシル基がクロロ基に置き換えられ、酢酸基が結合した1-プロパノールの誘導体です。
準備方法
合成経路と反応条件: 1-クロロ-2-メチルプロパン-1-オール酢酸エステルは、1-クロロ-2-メチル-1-プロパノールと酢酸のエステル化によって合成できます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸触媒を必要とし、効率的に進行します。反応条件には、エステル化プロセスを促進するために反応物を還流下で加熱することが含まれます。
工業生産方法: 工業的には、1-クロロ-2-メチルプロパン-1-オール酢酸エステルの生産には、製品の収率と純度を最適化する連続フロー反応器が使用されます。高度な触媒と制御された反応環境の使用により、反応物を目的のエステルに効率的に変換できます。
化学反応の分析
反応の種類: 1-クロロ-2-メチルプロパン-1-オール酢酸エステルは、次のような様々な化学反応を起こします。
置換反応: クロロ基は、水酸化物イオンなどの他の求核剤によって置換され、1-プロパノール誘導体が生成されます。
加水分解: 水と酸または塩基触媒の存在下で、エステル結合を加水分解して1-クロロ-2-メチル-1-プロパノールと酢酸が生成されます。
酸化: この化合物は、使用する酸化剤に応じて、対応するカルボン酸またはアルデヒドを形成する酸化反応を起こす可能性があります。
一般的な試薬と条件:
置換反応: 水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)。
加水分解: 還流条件下での希塩酸(HCl)または水酸化ナトリウム(NaOH)。
酸化: 酸性または中性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
生成される主な生成物:
置換: 1-プロパノール誘導体。
加水分解: 1-クロロ-2-メチル-1-プロパノールと酢酸。
酸化: カルボン酸またはアルデヒド。
科学研究における用途
1-クロロ-2-メチルプロパン-1-オール酢酸エステルは、科学研究においていくつかの用途があります。
化学: 様々な化合物の合成における中間体として使用されます。
生物学: 生物系への潜在的な影響とその生化学的アッセイにおける使用について調査されています。
医学: その潜在的な治療特性と医薬品化合物の前駆体としての可能性が探求されています。
工業: 特殊化学品の生産と、様々な工業プロセスにおける溶媒として使用されています。
科学的研究の応用
1-Propanol, 1-chloro-2-methyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
1-クロロ-2-メチルプロパン-1-オール酢酸エステルの作用機序は、その官能基を通じて分子標的と相互作用することにより行われます。クロロ基は求核置換反応に参加することができ、酢酸基は加水分解を起こすことができます。これらの相互作用により、生物系または化学系に特定の影響を与える反応性中間体が生成される可能性があります。
類似化合物:
1-クロロ-2-メチル-2-プロパノール: クロロ基とメチル基を共有していますが、酢酸基がありません。
2-クロロ-1-プロパノール: 類似の構造ですが、クロロ基が異なる位置にあります。
1-クロロ-2-メチルプロペン: 二重結合を持つ不飽和アナログ。
独自性: 1-クロロ-2-メチルプロパン-1-オール酢酸エステルは、クロロ基と酢酸基の両方が存在することによってユニークです。これにより、独特の反応性と潜在的な用途が与えられます。様々な化学反応を起こす能力と、複数の分野における有用性により、非常に興味深い化合物となっています。
類似化合物との比較
1-Chloro-2-methyl-2-propanol: Shares the chloro and methyl groups but lacks the acetate group.
2-Chloro-1-propanol: Similar structure but with the chloro group at a different position.
1-Chloro-2-methylpropene: An unsaturated analog with a double bond.
Uniqueness: 1-Propanol, 1-chloro-2-methyl-, acetate is unique due to the presence of both chloro and acetate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
特性
CAS番号 |
13398-05-5 |
|---|---|
分子式 |
C6H13ClO3 |
分子量 |
168.62 g/mol |
IUPAC名 |
acetic acid;1-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO.C2H4O2/c1-3(2)4(5)6;1-2(3)4/h3-4,6H,1-2H3;1H3,(H,3,4) |
InChIキー |
NNVOESNEKUOTCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(O)Cl.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
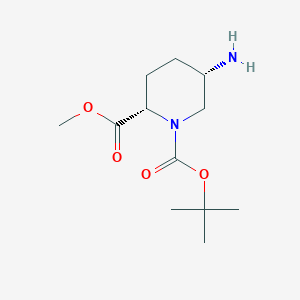
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
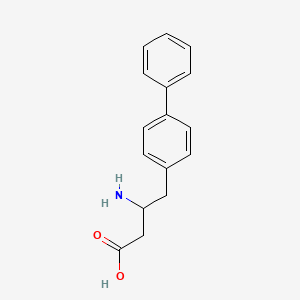
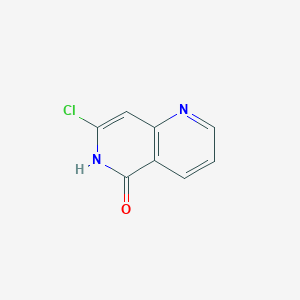
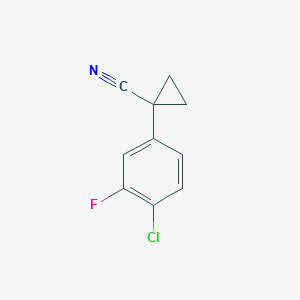
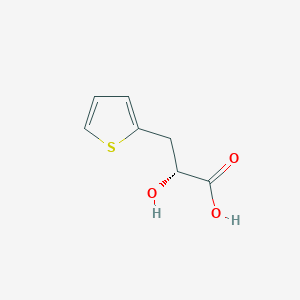
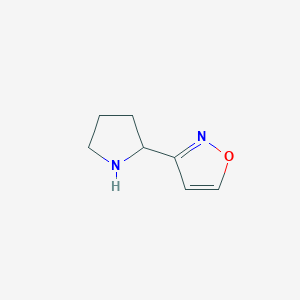


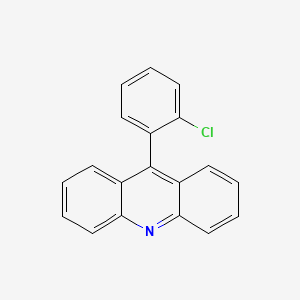
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
